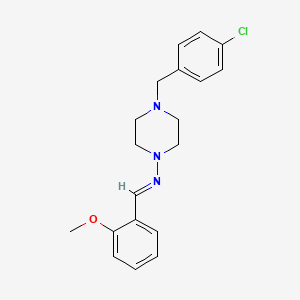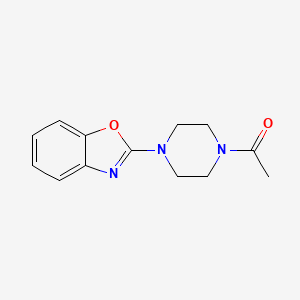
4-(4-chlorobenzyl)-N-(2-methoxybenzylidene)-1-piperazinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-chlorobenzyl)-N-(2-methoxybenzylidene)-1-piperazinamine is a chemical compound belonging to the class of piperazines, which are characterized by their diverse pharmacological activities. This compound's significance stems from its structural features, which are amenable to various chemical reactions and modifications, leading to potential applications in medicinal chemistry.
Synthesis Analysis
The synthesis of piperazine derivatives, including compounds similar to this compound, often involves multi-step chemical processes. These processes may include reactions like Michael addition, Dieckmann condensation, hydrolysis, decarboxylation, and Aldol condensation to achieve the desired structural framework (Xue Si-jia, 2012).
Molecular Structure Analysis
The molecular structure of compounds within this chemical class can be characterized using techniques such as X-ray diffraction, NMR, and IR spectroscopy. For instance, structural characterization through X-ray crystallography reveals information about the compound's crystal system, space group, and molecular conformation, providing insights into the stereochemistry and potential interaction sites of the molecule (Shusheng Zhang et al., 2007).
Chemical Reactions and Properties
Piperazine derivatives undergo various chemical reactions, contributing to their chemical diversity and potential for pharmacological activity. These reactions include N-alkylation, acylation, and the formation of Schiff bases, enabling the synthesis of a wide range of analogs with varied biological activities (Wang Xiao-shan, 2011).
Physical Properties Analysis
The physical properties of this compound, such as solubility, melting point, and crystal structure, are crucial for understanding its behavior in biological systems and its formulation into drug products. These properties can be determined through experimental methods and are essential for compound characterization (Zia-ur-Rehman et al., 2008).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are influenced by the compound's functional groups and molecular structure. Studies on analogs of this compound reveal insights into the electron-donating and withdrawing effects of substituents, which affect the compound's binding affinity and selectivity toward biological targets (Revathi K. Raghupathi et al., 1991).
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activities
Some novel derivatives, including those similar to 4-(4-chlorobenzyl)-N-(2-methoxybenzylidene)-1-piperazinamine, have been synthesized and evaluated for their antimicrobial activities. These compounds exhibit significant effectiveness against various microorganisms, indicating their potential as leads for developing new antimicrobial agents (Bektaş et al., 2010).
Drug Development and HIV-1 Inhibition
Analogues of compounds structurally related to this compound have been synthesized and evaluated for their potential in inhibiting the HIV-1 reverse transcriptase enzyme. This research highlights the importance of structural modification in enhancing the potency and selectivity of compounds for therapeutic applications (Romero et al., 1994).
Anti-inflammatory and Analgesic Agents
Research into novel heterocyclic compounds derived from similar structures has shown significant anti-inflammatory and analgesic properties. These findings underscore the versatility of such compounds in medicinal chemistry, particularly in designing new therapeutic agents targeting inflammation and pain (Abu‐Hashem et al., 2020).
Cardiotropic Activity
The synthesis of new derivatives has been explored for their potential cardiotropic activity, indicating the capability of these compounds to act on cardiac tissue, potentially offering new avenues for treating cardiac arrhythmias (Mokrov et al., 2019).
Propiedades
IUPAC Name |
(E)-N-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-1-(2-methoxyphenyl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O/c1-24-19-5-3-2-4-17(19)14-21-23-12-10-22(11-13-23)15-16-6-8-18(20)9-7-16/h2-9,14H,10-13,15H2,1H3/b21-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKLUDUQRUWCLEL-KGENOOAVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=NN2CCN(CC2)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=N/N2CCN(CC2)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(3S*,4R*)-1-(2-methyl-3-furoyl)-4-(4-methylphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B5548997.png)
![1-[(2-pyrimidinyloxy)acetyl]azepane](/img/structure/B5549002.png)
![2-[4-(1-benzothien-5-ylcarbonyl)-1-piperazinyl]pyrazine](/img/structure/B5549020.png)
![8-[(6-isopropyl-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)carbonyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5549024.png)
![(4-{[4-(methylsulfonyl)phenyl]acetyl}-1,4-oxazepan-6-yl)methanol](/img/structure/B5549027.png)
![N-[(2-hydroxy-3-quinolinyl)methyl]-N-(3-pyridinylmethyl)acetamide](/img/structure/B5549031.png)
![4-methyl-N-{2,2,2-tribromo-1-[(2-nitrophenyl)amino]ethyl}benzamide](/img/structure/B5549033.png)
![methyl 4-({4-[(hydroxyimino)methyl]-2-methoxyphenoxy}methyl)benzoate](/img/structure/B5549046.png)
![2-[(2-chlorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5549054.png)
![5-{4-[(6-hydroxy-1,4-oxazepan-6-yl)methyl]-1-piperazinyl}-2-methyl-3(2H)-pyridazinone dihydrochloride](/img/structure/B5549059.png)
![N-(3-fluorophenyl)-2-[(4-fluorophenyl)amino]nicotinamide](/img/structure/B5549062.png)
![1-(cyclobutylcarbonyl)-N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-4-piperidinecarboxamide](/img/structure/B5549070.png)
![2-(2-chloro-4-fluorophenyl)-N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]acetamide hydrochloride](/img/structure/B5549077.png)